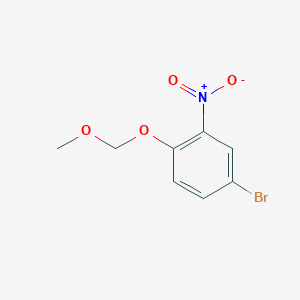

4-Bromo-1-(methoxymethoxy)-2-nitrobenzene

Description

4-Bromo-1-(methoxymethoxy)-2-nitrobenzene (CAS 132532-64-0) is a substituted aromatic compound with the molecular formula C₉H₁₁BrO₃ and a molecular weight of 247.09 g/mol. Its structure features a bromine atom at the 4-position, a nitro group at the 2-position, and a methoxymethoxy (-OCH₂OCH₃) group at the 1-position of the benzene ring. This compound is commercially available with a purity of ≥98% and serves as a versatile intermediate in organic synthesis, particularly in protecting group strategies and cross-coupling reactions .

Properties

IUPAC Name |

4-bromo-1-(methoxymethoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4/c1-13-5-14-8-3-2-6(9)4-7(8)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOVNMOVCMEADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-1-(methoxymethoxy)-2-nitrobenzene is a substituted nitrobenzene compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 232.09 g/mol

This compound features a bromine atom and a nitro group, which are significant for its reactivity and biological interactions.

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of nitrobenzene have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 62.5 µg/mL to 78.12 µg/mL against pathogenic bacteria .

Antiproliferative Effects

The antiproliferative effects of nitrobenzene derivatives have been documented in several cancer cell lines. For example, compounds structurally related to this compound have demonstrated IC values of approximately 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 lung carcinoma cells . These findings suggest that such compounds may interfere with cellular proliferation pathways.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Nitro groups can participate in redox reactions, potentially leading to the inhibition of key enzymes involved in metabolic pathways.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis in cancerous cells.

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial properties of various nitrobenzene derivatives, including those structurally similar to this compound. The results highlighted significant antibacterial activity against Gram-positive and Gram-negative bacteria, with a focus on MRSA strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 62.5 | E. coli |

| Compound B | 78.12 | E. faecalis |

| Compound C | 50 | MRSA |

Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of nitrobenzene derivatives on cancer cell lines. The study reported IC values for various compounds:

| Compound | IC (µg/mL) | Cell Line |

|---|---|---|

| Compound D | 226 | HeLa |

| Compound E | 242.52 | A549 |

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates

4-Bromo-1-(methoxymethoxy)-2-nitrobenzene serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with specific therapeutic properties. For example, it can be utilized to synthesize derivatives that exhibit anti-inflammatory and anticancer activities.

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound displayed promising activity against various cancer cell lines. The compound's nitro group is believed to play a crucial role in enhancing biological activity by participating in redox reactions that influence cellular processes.

Reactivity and Transformation

This compound undergoes various chemical transformations that make it a versatile building block in organic synthesis. It can participate in nucleophilic substitutions, reductions, and coupling reactions.

Example Reaction: Reduction to Amines

In one documented reaction, this compound was reduced to yield amine derivatives using iron powder in acetic acid under controlled conditions. This transformation highlights its utility in synthesizing amine compounds that are pivotal in drug development.

Environmental Chemistry

Potential Applications in Pesticides

Research is ongoing into the use of this compound as a potential pesticide or herbicide due to its structural properties that may allow it to interact with biological systems of pests. The nitro group may enhance its bioactivity against certain target organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Halogen Substitution

- 4-Bromo-1-methoxy-2-nitrobenzene (CAS 33696-00-3): Replaces the methoxymethoxy group with a methoxy (-OCH₃) group. Molecular formula: C₇H₆BrNO₃ (MW: 232.03 g/mol).

- 4-Fluoro-1-methoxy-2-nitrobenzene (CAS 139548-97-3): Bromine is replaced by fluorine. Molecular formula: C₇H₆FNO₃ (MW: 171.13 g/mol). The smaller fluorine atom reduces molecular weight and alters electronic properties, making it less reactive in Suzuki-Miyaura couplings compared to bromine-containing analogs .

Functional Group Modifications

- 4-Bromo-2-methyl-1-nitrobenzene: Features a methyl (-CH₃) group instead of methoxymethoxy. Molecular formula: C₇H₆BrNO₂ (MW: 216.04 g/mol). The methyl group increases hydrophobicity and may influence crystallinity in solid-state applications .

- 4-Bromo-1-isopropyl-2-methoxybenzene (CAS 1369775-86-9): Substitutes nitro and methoxymethoxy groups with isopropyl and methoxy groups. Molecular formula: C₁₀H₁₃BrO (MW: 229.11 g/mol). The bulky isopropyl group enhances steric hindrance, which could impede reaction kinetics in catalytic processes .

Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|---|

| 4-Bromo-1-(methoxymethoxy)-2-nitrobenzene | 132532-64-0 | C₉H₁₁BrO₃ | 247.09 | Not reported | Not reported | Br, NO₂, OCH₂OCH₃ |

| 4-Bromo-1-methoxy-2-nitrobenzene | 33696-00-3 | C₇H₆BrNO₃ | 232.03 | 85–87 (lit.) | 280–285 (est.) | Br, NO₂, OCH₃ |

| 4-Bromo-2-methyl-1-nitrobenzene | 583-75-5 | C₇H₆BrNO₂ | 216.04 | 57–59 | 240 | Br, NO₂, CH₃ |

| 4,4'-Dibromo-2,2'-dinitrobiphenyl | 91371-12-9 | C₁₂H₆Br₂N₂O₄ | 402.00 | 220–222 | >300 | Br, NO₂ (biphenyl core) |

Notes:

- The methoxymethoxy group in the target compound enhances solubility in polar solvents compared to simpler methoxy derivatives .

- Nitro groups in all compounds contribute to high density and thermal stability, as seen in the biphenyl derivative (CAS 91371-12-9), which is used in high-temperature semiconductor applications .

Preparation Methods

Nitration Step

- The nitration of a substituted benzene ring is typically performed using a mixture of nitric acid and acetic acid under controlled temperature conditions (0 °C to room temperature) to introduce the nitro group selectively at the 2-position relative to the protected hydroxyl group.

- For example, nitration of 1-(methoxymethoxy)benzene derivatives in acetic acid with nitric acid under nitrogen atmosphere yields this compound precursors with good regioselectivity.

Methoxymethyl (MOM) Protection

- The hydroxyl group on the benzene ring is protected as a methoxymethoxy group to prevent unwanted side reactions during subsequent steps.

- This protection is achieved by reacting the phenolic compound with methoxymethyl chloride (MeOCH2Cl) in the presence of a base such as potassium hydroxide in dimethyl sulfoxide (DMSO) at room temperature for about 12 hours.

- The reaction proceeds via nucleophilic substitution, converting the phenol into the methoxymethoxy ether, which is stable under nitration and bromination conditions.

Bromination Step

- Bromination is conducted on the methoxymethoxy-protected nitrobenzene derivative to introduce the bromine atom at the 4-position.

- This can be achieved using N-bromosuccinimide (NBS) in dichloromethane at room temperature overnight, which selectively brominates the aromatic ring without affecting the methoxymethoxy group or the nitro substituent.

- Alternative bromination methods involve the use of bromine or other brominating agents under controlled conditions to avoid over-bromination or side reactions.

Alternative Synthetic Routes

- According to patent literature, an alternative approach involves nitrating 2-chlorobenzyl chloride to form 4-nitro-2-chloromethyl-chlorobenzene, followed by nucleophilic substitution of the chloromethyl group with methoxymethyl nucleophiles to yield 4-nitro-2-methoxymethyl-chlorobenzene. Subsequent bromination and further functional group transformations lead to the target compound.

- Grignard reaction protocols can be employed for related intermediates, where bromobenzene derivatives are converted into Grignard reagents and reacted with propiophenone derivatives, followed by hydrolysis and purification steps.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Outcome/Product | Notes |

|---|---|---|---|---|

| 1 | Methoxymethyl Protection | Phenol + MeOCH2Cl, KOH, DMSO, room temp, 12 h | 1-(Methoxymethoxy)benzene derivative | Protects phenol for nitration and bromination |

| 2 | Nitration | HNO3 in Acetic acid, 0 °C to RT, 4 h, N2 atmosphere | 4-Nitro-1-(methoxymethoxy)benzene | Selective nitration at ortho position |

| 3 | Bromination | NBS, CH2Cl2, RT, overnight | This compound | Selective aromatic bromination |

| 4 (Alt.) | Nitration + Substitution | 2-Chlorobenzyl chloride nitration + nucleophilic substitution | 4-Nitro-2-methoxymethyl-chlorobenzene intermediate | Followed by bromination and further modifications |

Research Findings and Notes

- The methoxymethoxy protecting group is stable under nitration and bromination conditions, making it an ideal protecting group in this synthesis.

- The nitration step requires careful temperature control to avoid poly-nitration or degradation of the methoxymethoxy group.

- Bromination with NBS is preferred for regioselectivity and mild reaction conditions, minimizing side reactions.

- Alternative synthetic routes involving chloromethyl intermediates and nucleophilic displacement provide versatile approaches for related compounds with potential scalability.

- Purification is generally achieved by flash silica gel chromatography or crystallization after each step to ensure high purity of intermediates and final product.

Q & A

Q. What are the key considerations for synthesizing 4-Bromo-1-(methoxymethoxy)-2-nitrobenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Protection of hydroxyl groups : Use acetyl or benzyl groups to protect reactive sites during bromination or nitration (e.g., as demonstrated in the synthesis of 4-Benzyloxy-2-bromo-1-methoxybenzene via acetylation and benzylation steps) .

Bromination : Employ N-bromosuccinimide (NBS) in acetonitrile for regioselective bromination at the ortho position relative to methoxy groups .

Nitration : Introduce the nitro group using mixed acids (HNO₃/H₂SO₄), ensuring temperature control (<5°C) to avoid over-nitration .

Deprotection : Hydrolyze protective groups under mild acidic or basic conditions.

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., CH₃CN for bromination) to enhance selectivity .

- Use inert atmospheres (N₂/Ar) to stabilize intermediates.

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀BrNO₄ | |

| Molecular Weight | 276.09 g/mol | |

| Purity (Typical) | ≥98% | |

| Storage Conditions | 2–8°C, inert atmosphere |

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

Q. Critical Analysis :

- Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts).

- Resolve overlapping signals via 2D NMR (COSY, HSQC).

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for brominated aromatic compounds .

- Emergency Measures :

- Eye exposure: Rinse with water for 15 minutes .

- Spills: Neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the methoxymethoxy group influence regioselectivity in electrophilic substitution reactions?

Methodological Answer: The methoxymethoxy (MOM) group acts as an ortho/para-directing electron donor due to its lone pairs. However, steric hindrance from the MOM group can favor para-substitution. For example:

- In bromination, the MOM group directs incoming electrophiles to the para position relative to itself, while the nitro group (meta-directing) competes for regioselectivity .

- Experimental Validation : Compare reaction outcomes with/without MOM protection using model compounds .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Directing Effect | Observed Position in Target Compound |

|---|---|---|

| Methoxymethoxy (MOM) | Ortho/Para | Para to MOM (C-1) |

| Nitro (-NO₂) | Meta | Ortho to nitro (C-2) |

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom is a potential site for Suzuki-Miyaura coupling .

- Retrosynthetic Software : Tools like Pistachio or Reaxys propose feasible routes by analyzing bond dissociation energies and steric maps .

- Case Study : Simulate Ullmann coupling reactions to assess the activation energy for C-Br bond cleavage.

Q. How can contradictions in reported melting points or spectral data be resolved?

Methodological Answer:

- Reproducibility Checks : Synthesize the compound using published protocols and compare results (e.g., mp 57–59°C for a related bromoaniline vs. computational predictions).

- Impurity Analysis : Use HPLC-MS to detect side products (e.g., deprotected intermediates).

- Collaborative Studies : Cross-validate data with independent labs or crystallographic databases (e.g., CCDC) .

Q. What strategies mitigate decomposition during storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.